p-Tolyl octanoate

概要

説明

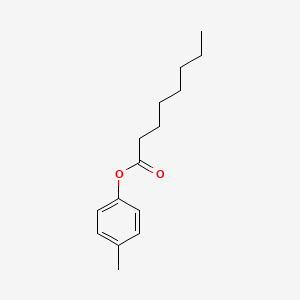

p-Tolyl octanoate: para-Tolyl octanoate , is an organic compound with the molecular formula C15H22O2 . It is an ester formed from the reaction of p-cresol (4-methylphenol) and octanoic acid (caprylic acid). This compound is known for its floral and somewhat indolic odor, making it useful in the fragrance industry .

準備方法

Synthetic Routes and Reaction Conditions: p-Tolyl octanoate can be synthesized through the esterification of p-cresol and octanoic acid . The reaction typically involves the use of a catalyst such as phosphorus oxychloride to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: p-Tolyl octanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the breaking down of this compound into and in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as .

Major Products Formed:

Hydrolysis: p-Cresol and octanoic acid.

Transesterification: A new ester and an alcohol.

科学的研究の応用

p-Tolyl octanoate has various applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry :

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Utilized in biochemical assays and as a model compound in studies of ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

作用機序

The mechanism of action of p-Tolyl octanoate involves its hydrolysis to release p-cresol and octanoic acid . The ester bond is cleaved by the action of esterases, enzymes that catalyze the hydrolysis of esters. This process is crucial in drug delivery systems where the compound can be used to release active pharmaceutical ingredients in a controlled manner .

類似化合物との比較

- p-Cresyl caprylate

- p-Cresyl octanoate

- Octanoic acid, 4-methylphenyl ester

Comparison: p-Tolyl octanoate is unique due to its specific floral and indolic odor, which makes it particularly valuable in the fragrance industry. While similar compounds like p-Cresyl caprylate and p-Cresyl octanoate share similar chemical structures, they may differ in their olfactory properties and applications .

生物活性

p-Tolyl octanoate, also known as p-cresyl caprylate or p-cresyl octanoate, is an ester derived from p-tolyl alcohol and caprylic acid. Its chemical formula is with a molecular weight of approximately 234.33 g/mol . This compound is primarily used in the fragrance industry and as a potential flavoring agent due to its pleasant aroma. However, its biological activity and safety profile are of significant interest in toxicology and pharmacology.

- Chemical Structure : The structure consists of a p-tolyl group attached to an octanoate moiety, which contributes to its lipophilicity and potential biological interactions.

- CAS Number : 59558-23-5

- IUPAC Name : Octanoic acid, p-tolyl ester

Toxicological Studies

- Toxicity Assessment : Toxicological evaluations have indicated that this compound exhibits low acute toxicity. In studies involving various animal models, it has been noted that the compound does not significantly affect liver enzyme activity or induce hepatotoxicity at low concentrations .

- Metabolism : The metabolic pathways of this compound suggest that it can undergo hydrolysis to release p-cresol, which is known for its cytotoxic effects in certain contexts . This transformation raises concerns about its potential impact on cellular health.

- Safety Evaluations : According to safety assessments conducted for fragrance materials, this compound was classified as having a low risk of skin sensitization and irritation . However, further studies are warranted to fully understand its long-term effects.

Case Studies

- Study on Hepatic Effects : A study investigated the effects of this compound on rat liver microsomes, focusing on enzyme induction. Results indicated that while there was some induction of cytochrome P450 enzymes, the overall impact on liver function was minimal at tested doses .

- Fragrance Material Safety : In a comprehensive review of fragrance materials, this compound was highlighted for its favorable safety profile compared to other esters . The rapid hydrolysis to less harmful metabolites supports its use in consumer products.

Research Findings

| Study | Findings |

|---|---|

| Toxicology Review (1979) | Low acute toxicity; minimal hepatotoxic effects observed in rats. |

| Fragrance Safety Assessment | Low risk of skin sensitization; rapid hydrolysis noted. |

| Metabolic Pathway Study | Potential conversion to cytotoxic p-cresol under certain conditions. |

Q & A

Basic Research Questions

Q. How can p-Tolyl octanoate be quantified in biological samples using gas chromatography-mass spectrometry (GC-MS)?

Methodological Answer: Derivatization of p-Tolyl octanoate (or its octanoate moiety) with isobutyl esters improves sensitivity in GC-MS analysis compared to methyl esters. Use selected ion monitoring (SIM) at m/z 127.1 for unlabeled octanoate and m/z 131.1 for isotopically labeled analogs to avoid baseline interference. The lower limit of quantification (LLOQ) for isobutyl derivatives is ~0.43 µM, offering ~20x greater sensitivity than methylation .

Q. What are the key challenges in detecting trace concentrations of this compound in complex matrices?

Methodological Answer: Matrix interference and low analyte abundance require optimized sample preparation. Solid-phase extraction (SPE) with hydrophobic resins can isolate octanoate derivatives. Derivatization with isobutyl chloroformate enhances volatility and reduces co-elution with contaminants. Sensitivity is further improved by focusing on high-specificity mass fragments (e.g., m/z 127.1 for octanoate isobutyl ester) .

Q. How is this compound metabolized in hepatic models, and what experimental systems are used to study this?

Methodological Answer: Isolated perfused rat liver models are employed to study octanoate transport and metabolism. Simultaneous infusion of [¹⁴C]-octanoate, [¹³¹I]-albumin, and [³H]-water allows tracking of distribution kinetics. Data analysis reveals rapid octanoate transfer from albumin to cell membranes, with parabolic concentration-dependent membrane partitioning. Threshold inhibition (~5.25 g/L) is observed in E. coli models, suggesting metabolic feedback regulation .

Advanced Research Questions

Q. How can compartmentalized oxidation of this compound in neural tissues be quantified using isotopic labeling?

Methodological Answer: Administer [¹³C₄]-octanoate intravenously and analyze brain homogenates via ¹³C NMR spectroscopy. Distinct labeling patterns in glutamate (neuronal) vs. glutamine (astrocytic) pools indicate compartment-specific oxidation. Calculate anaplerotic flux (Y) as ~0.08 ± 0.039, reflecting astrocyte-driven replenishment of TCA cycle intermediates. This method reveals that octanoate contributes ~20% of total brain oxidative energy .

Q. What in vitro models assess enzyme inhibition by octanoate derivatives, and how are they optimized?

Methodological Answer: Use pro-fluorescent substrates like 6,8-difluoro-4-methylumbelliferyl octanoate (DiFMU-octanoate) in encapsulated enzyme systems. Measure initial reaction rates at substrate concentrations exceeding Kₘ (e.g., 40 µM for DiFMU-octanoate). Normalize rates to enzyme concentration and compare with free-enzyme controls to quantify inhibition. This approach identifies membrane confinement effects on lipase activity .

Q. How do pharmacokinetic models account for this compound metabolism in drug delivery systems?

Methodological Answer: Develop a three-compartment model: (1) ester prodrug (e.g., laninamivir octanoate), (2) hydrolysis to active metabolite, and (3) systemic distribution. Parameterize using population pharmacokinetic data, with covariates like creatinine clearance and body weight. For inhaled formulations, include airway epithelial uptake and hydrolysis kinetics, estimating ~12% deposition efficiency and a 58-hour respiratory half-life .

Q. What mechanistic insights explain contradictions in ethyl octanoate production models during fermentation?

Methodological Answer: Dynamic models of ethyl octanoate synthesis in wine fermentation show poor correlation with experimental data (NRMSE = 0.212). Discrepancies arise from underestimating nitrogen-dependent acyltransferase activity and overestimating esterase inhibition. Calibrate models using time-resolved measurements of fatty acid precursors and enzyme kinetics under varying nitrogen conditions .

Q. How does octanoate modulate acid-base balance in fluid resuscitation studies?

Methodological Answer: Compare sodium octanoate vs. sodium chloride infusions using Stewart analysis. Measure strong ion difference (SIDa/SIDe) and base excess. Octanoate increases SIDa (36.2 ± 2.5 mEq/L vs. 33.2 ± 4.2 mEq/L for NaCl) due to rapid hepatic oxidation to bicarbonate precursors. This preserves SIDe and mitigates metabolic acidosis, validated by perfused liver ketogenesis assays .

Q. Data Analysis and Modeling

Q. What statistical approaches resolve contradictions in octanoate-related metabolic data?

Methodological Answer: Apply mixed-effects models to account for inter-individual variability in isotopic enrichment studies. For GC-MS data, use orthogonal partial least squares (OPLS) regression to distinguish technical noise from biological variation. In fermentation models, Bayesian hierarchical methods improve parameter identifiability when substrate inhibition complicates linear kinetics .

Q. How are isotopic enrichment protocols designed to study this compound oxidation in vivo?

Methodological Answer: Administer ¹³C₄-octanoate orally and collect breath samples for ¹³CO₂ analysis. Calculate percent dose oxidized (OctOx) per minute using gas isotope ratio mass spectrometry (GIRMS). Correlate OctOx with hepatic steatosis indices (e.g., MRI-PDFF) and glucose metabolism markers (e.g., fasting EGP) to validate non-invasive liver health assessments .

特性

IUPAC Name |

(4-methylphenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-3-4-5-6-7-8-15(16)17-14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRYNTSLFYRKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052262 | |

| Record name | p-Tolyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid | |

| Record name | p-Tolyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | p-Tolyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.952-0.960 | |

| Record name | p-Tolyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/582/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

59558-23-5 | |

| Record name | 4-Methylphenyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59558-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059558235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cresyl octanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065NCY25ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylphenyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。